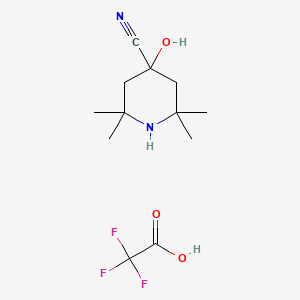

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid is a chemical compound with the molecular formula C10H18N2O.C2HF3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its unique structural and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2,2,6,6-tetramethylpiperidine with cyanogen bromide in the presence of a base, followed by hydroxylation and subsequent treatment with trifluoroacetic acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding hydroxylated or carboxylated derivatives.

Reduction: Reduction products may include amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted piperidines.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical studies, including enzyme inhibition and protein labeling.

Industry: It is utilized in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism by which 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the trifluoroacetic acid moiety can influence the acidity and reactivity of the compound.

Comparación Con Compuestos Similares

4-Hydroxy-TEMPO: A stable nitroxide radical used as a free radical scavenger.

4-Amino-2,2,6,6-tetramethylpiperidine: A derivative used in polymerization processes.

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another nitroxide radical with antioxidant properties.

Uniqueness: 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid is unique due to its combination of hydroxyl and trifluoroacetic acid groups, which provide distinct chemical and physical properties compared to other similar compounds.

Actividad Biológica

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, commonly referred to as TEMPOL or 4-Hydroxy-TEMPO, is a stable nitroxide radical that has garnered significant interest in biochemical research due to its antioxidant properties and potential therapeutic applications. This article delves into the biological activities of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C10H18N2O

- Molecular Weight : 182.263 g/mol

- CAS Number : 23037-20-9

- Density : 1.03 g/cm³

- Boiling Point : 294.7°C

- Flash Point : 132.1°C

The biological activity of TEMPOL is primarily attributed to its ability to act as a radical scavenger. It participates in redox reactions that help mitigate oxidative stress by neutralizing reactive oxygen species (ROS). Key mechanisms include:

- Disproportionation of Superoxide : TEMPOL catalyzes the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby reducing oxidative damage in cells .

- Inhibition of Peroxynitrite Formation : TEMPOL has been shown to inhibit peroxynitrite-mediated nitration reactions in various biological systems, which is crucial in preventing tissue damage during inflammatory responses .

- Antioxidant Properties : Its ability to scavenge free radicals makes TEMPOL a promising candidate for therapeutic applications aimed at reducing oxidative stress-related diseases .

Antioxidant Research

TEMPOL's antioxidant capacity has been extensively studied in various models:

- Cellular Protection : In vitro studies indicate that TEMPOL protects neuronal PC-12 cells from apoptosis induced by peroxynitrite-generating compounds .

- Inflammatory Conditions : Research suggests that TEMPOL may have therapeutic benefits in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

Viral Inhibition

Recent studies have explored TEMPOL's potential against viral infections:

- SARS-CoV-2 : Preliminary findings indicate that TEMPOL may inhibit the RNA-dependent RNA polymerase of SARS-CoV-2, suggesting a potential role in antiviral therapies .

Case Studies and Research Findings

A selection of notable studies illustrates the compound's biological activity:

Propiedades

IUPAC Name |

4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.C2HF3O2/c1-8(2)5-10(13,7-11)6-9(3,4)12-8;3-2(4,5)1(6)7/h12-13H,5-6H2,1-4H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFSDTYLSMISFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)(C#N)O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.